molecular formula C20H20N4OS2 B2479889 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-04-1

3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2479889
CAS No.: 847401-04-1
M. Wt: 396.53
InChI Key: WRQQONOQAKKASU-UHFFFAOYSA-N
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Description

3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one scaffold linked to a 1,2,4-triazole ring substituted with a sec-butylthio group and a phenyl moiety. This compound is synthesized via nucleophilic substitution between 3-((5-mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (16) and 2-chloro-N-cyclopropylacetamide in the presence of Cs₂CO₃ and NaI, yielding a white solid with 71% efficiency .

Properties

IUPAC Name

3-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-3-14(2)26-19-22-21-18(24(19)15-9-5-4-6-10-15)13-23-16-11-7-8-12-17(16)27-20(23)25/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQQONOQAKKASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process:

  • Formation of the Benzothiazole Core: : Starting from ortho-aminothiophenol and appropriately substituted benzaldehyde, benzothiazoles can be synthesized through a condensation reaction.

  • Formation of the 1,2,4-Triazole Moiety: : The synthesis of 1,2,4-triazoles usually involves the cyclization of hydrazides with carbon disulfide, followed by the reaction with substituted alkyl halides.

  • Final Coupling: : The final product is obtained by coupling the benzothiazole core with the synthesized 1,2,4-triazole derivative under controlled conditions. The use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) facilitates this coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by:

  • Using Automated Synthesizers: : This helps in maintaining precise control over reaction conditions, minimizing human error.

  • Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.

  • Recycling of Solvents: : Reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thioether (-S-) linkage to form sulfoxides and sulfones.

  • Reduction: : It can be reduced at the benzothiazole moiety to form dihydrobenzothiazoles.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions typically involve the use of strong bases such as sodium hydride (NaH) in aprotic solvents.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Dihydro derivatives.

  • Substitution: : Various substituted derivatives with new functional groups attached to the triazole ring.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that compounds with triazole and thiazole functionalities exhibit promising antimicrobial properties. Specifically, 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has shown effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of critical enzymes or disruption of cellular functions in microbial pathogens.

  • Antimicrobial Efficacy : Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Antifungal Properties : The compound also displays antifungal activity, particularly against Candida species. This is crucial for developing new antifungal agents in light of rising resistance to existing treatments .

Agricultural Applications

In addition to its medicinal uses, the compound may have potential applications in agriculture as a fungicide. The structural features that confer biological activity against pathogens can be exploited to protect crops from fungal infections.

Case Studies

  • Study on Antifungal Activity : A study conducted by Gümrükçüoğlu et al. focused on synthesizing novel triazole derivatives and assessing their antimicrobial properties. The findings indicated that compounds similar to this compound exhibited significant antifungal activity against various strains of fungi .
  • Mechanism of Action Investigation : Research has explored the molecular targets of this compound, revealing that it interferes with critical signaling pathways in microbial cells, leading to cell death or growth inhibition .

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It targets enzymes and proteins involved in vital biological processes.

  • Pathways Involved: : It interferes with signaling pathways, leading to the inhibition of enzyme activity or disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzo[d]thiazol-2(3H)-one derivatives fused with nitrogen- and sulfur-containing heterocycles. Below is a detailed comparison with key analogs:

Physical Properties and Yield
Compound Name Heterocycle Substituent Yield (%) Melting Point (°C)
Target compound 1,2,4-triazol-3-yl sec-butylthio, phenyl 71 Not reported
4i: 3-[(5-(3-chlorophenyl)-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 1,3,4-oxadiazol-2-yl 3-chlorophenyl 85.8 171–173
4h: 3-[(5-(4-pentylphenyl)-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 1,3,4-oxadiazol-2-yl 4-pentylphenyl 81.1 196–198
4k: 3-[(5-(3-fluorophenyl)-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 1,3,4-oxadiazol-2-yl 3-fluorophenyl 87.5 174–176

Key Observations :

  • Oxadiazole derivatives generally exhibit higher yields (78.5–90.2%) compared to the target compound (71%), possibly due to optimized cyclization conditions .
  • Melting points correlate with substituent bulkiness; for example, 4h (196–198°C) with a 4-pentylphenyl group has a higher melting point than 4i (171–173°C) with a smaller 3-chlorophenyl group .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of related compounds (e.g., 4i) confirms planar heterocyclic cores and π-π stacking interactions, which stabilize molecular conformations critical for bioactivity .
  • Synthetic Flexibility : The triazole-thioether linkage in the target compound offers a versatile handle for further functionalization, unlike oxadiazole derivatives, which are less reactive post-synthesis .
  • Unmet Needs : The absence of biological data for the target compound highlights a gap in understanding structure-activity relationships within this chemical class. Comparative studies with oxadiazole analogs are warranted.

Biological Activity

The compound 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OS2C_{15}H_{18}N_{4}OS_{2}, with a molecular weight of 334.5 g/mol. The structure features a benzothiazole moiety linked to a triazole ring through a sec-butylthio group, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC15H18N4OS2C_{15}H_{18}N_{4}OS_{2}
Molecular Weight334.5 g/mol
CAS Number847400-02-6

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Triazole Ring: Starting from phenethylamine, it undergoes condensation with thiourea followed by cyclization with hydrazine.
  • Introduction of the sec-butylthio Group: The triazole derivative is then reacted with sec-butylthiol.
  • Condensation with Benzothiazole: Finally, the intermediate product is condensed with 2-mercaptobenzothiazole under reflux conditions.

Biological Activity

Research indicates that compounds containing both triazole and benzothiazole moieties exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to this compound possess significant antibacterial and antifungal properties. For example, compounds with similar structures have shown effectiveness against various pathogens with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

In vitro studies have evaluated the antiproliferative effects of related compounds in several cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory activities, suggesting potential as anticancer agents .

The mechanism underlying the biological activity of these compounds often involves inhibition of key enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, certain triazole derivatives have been identified as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis, which has implications for herbicidal activity .

Case Studies

  • Antibacterial Screening: A study screened various triazole-benzothiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had MIC values as low as 50 μg/mL, demonstrating high efficacy against tested organisms .
  • Anticancer Evaluation: Another investigation focused on the antiproliferative properties of these compounds in human cancer cell lines. Compounds were assessed for their ability to inhibit cell growth, revealing some with IC50 values below 10 µM, indicating potent activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazide intermediates. Subsequent alkylation or substitution reactions introduce the sec-butylthio and benzothiazolone moieties. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions during cyclization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance regioselectivity and yield .
  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction efficiency .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., sec-butylthio group at δ 1.0–1.5 ppm for methyl protons) .
  • IR spectroscopy : Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹ for the triazole-thione moiety) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • HPLC-MS : Assess purity (>95%) and detect trace byproducts .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve the yield and purity of the target compound during its multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading). For example, higher catalyst concentrations (10–15 mol%) may reduce reaction time but increase purification complexity .
  • In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by recrystallization (e.g., from ethanol) to enhance purity .

Q. What strategies can resolve contradictions in reported biological activities of structurally related 1,2,4-triazole derivatives?

  • Methodological Answer :

  • Comparative bioassays : Test the compound against the same cell lines or enzyme targets used in conflicting studies (e.g., MCF-7 breast cancer cells or fungal CYP51 enzymes) under standardized conditions .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing sec-butylthio with methylthio) to isolate contributions of specific groups to activity .
  • Molecular docking : Compare binding modes in silico to identify variations in target interactions (e.g., triazole ring interactions with ATP-binding pockets) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II or β-tubulin) using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts in lysates treated with the compound .
  • Gene expression profiling : Use RNA-seq to identify pathways affected (e.g., apoptosis or oxidative stress) in treated vs. untreated cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between similar triazole-benzothiazole hybrids?

  • Methodological Answer :

  • Replicate assays : Repeat experiments using identical cell lines (e.g., DLD-1 colon cancer) and protocols (e.g., SRB assay) to rule out variability .
  • Check compound stability : Assess degradation in DMSO stock solutions over time via HPLC to ensure bioactivity correlates with intact compound .
  • Cross-validate with orthogonal methods : Compare SRB results with ATP-based luminescence assays to confirm cytotoxicity mechanisms .

Tables for Key Data

Parameter Typical Range Reference
Synthesis yield (final step)45–60%
Purity (HPLC)>95%
Cytotoxicity (IC₅₀, MCF-7)2–10 µM
LogP (calculated)3.5–4.2

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